1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate
Description
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate is a structurally complex malonic acid derivative featuring an azo (-N=N-) linkage, a sulphonate (-SO₃⁻) group, and a dodecyl (C₁₂H₂₅) chain. This compound combines the reactive malonate ester core with functional groups that confer surfactant properties (via the sulphonate and dodecyl moieties) and chromophoric characteristics (via the azo group) . The sulphonate group enhances water solubility, while the dodecyl chain contributes to lipid affinity, making it amphiphilic—a property useful in dye formulations or surfactant applications .
Properties
CAS No. |
84696-94-6 |
|---|---|
Molecular Formula |
C25H40N2O7S |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
5-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H40N2O7S/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-21(19-22(20)35(30,31)32)26-27-23(24(28)33-5-2)25(29)34-6-3/h17-19,23H,4-16H2,1-3H3,(H,30,31,32) |
InChI Key |
DHWGRNIBHDJROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)N=NC(C(=O)OCC)C(=O)OCC)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate typically involves multiple steps:
Formation of the Malonate Core: The malonate core is synthesized by reacting diethyl malonate with appropriate reagents under controlled conditions.
Introduction of the Dodecyl Chain: The dodecyl chain is introduced through alkylation reactions, where the malonate core is treated with dodecyl halides in the presence of a base.
Azo Coupling Reaction: The azo group is introduced via a diazotization reaction followed by coupling with a sulphophenyl derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Bulk Synthesis of Intermediates: Large-scale production of diethyl malonate and dodecyl halides.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data
- Synthetic Methods : The target compound’s synthesis may involve diazotization of 4-dodecyl-3-sulphonylaniline followed by coupling with diethyl malonate, analogous to DEM-based azo dye syntheses .
- Analytical Challenges : GC/MS methods using dimethyl malonate as an internal standard (as done for DEM) require adjustments due to the target’s higher molecular weight and polarity .
- Environmental Fate : Unlike DEM, the target’s sulphonate group may lead to preferential partitioning in aquatic environments, while the dodecyl chain could enhance adsorption to organic soils .
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